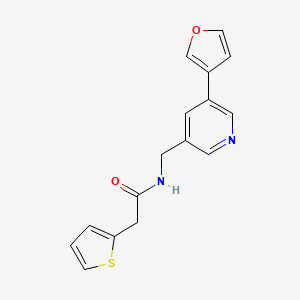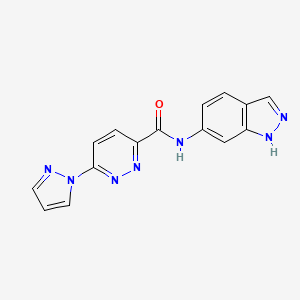
N-(1H-indazol-6-yl)-6-(1H-pyrazol-1-yl)pyridazine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The compound contains several nitrogen-containing rings, which are likely to contribute to its reactivity. The presence of the amide group (-CONH2) could also influence its behavior, as amides can participate in a variety of chemical reactions .Chemical Reactions Analysis
Again, while specific reactions for this compound are not available, compounds with similar structures can undergo a variety of reactions. For example, the pyrazole ring can act as a nucleophile in substitution reactions, and the amide group can be hydrolyzed under acidic or basic conditions .Physical and Chemical Properties Analysis
Based on its structure, we can predict that this compound is likely to be solid at room temperature. Its solubility would depend on the solvent used, but given the presence of several polar groups in the molecule, it’s likely to be soluble in polar solvents .Scientific Research Applications
Antimicrobial and DHFR Inhibition Activity
A novel series of pyrazole analogues, including hydrazones and pyrazolo[4,3-c]-pyridazines, was synthesized and screened for their in vitro antimicrobial and dihydrofolate reductase (DHFR) inhibition activity. Compounds incorporating the benzenesulphonamide moiety demonstrated broad-spectrum antimicrobial activity, with some derivatives exhibiting excellent DHFR inhibitory capabilities, suggesting potential for further modification and use in medicinal applications (Othman et al., 2020).
Organic Synthesis and Drug Applications
Heterocyclic N-oxide molecules, including derivatives of pyridine and indazole, are noted for their versatility as synthetic intermediates and their biological importance. These compounds have been highlighted for their significant roles in metal complexes formation, catalysts design, asymmetric synthesis, and medicinal applications, demonstrating the wide-ranging utility of such molecules in advanced chemistry and drug development investigations (Li et al., 2019).
Antimicrobial and Analgesic Activities
Pyrazolo[3,4-d]pyridazines have shown good antimicrobial, anti-inflammatory, and analgesic activities, highlighting their potential as versatile synthons in organic synthesis and as leads for developing new therapeutic agents. These findings support the continued exploration of pyrazole derivatives for diverse biological applications (Zaki et al., 2016).
Antiviral Activities
The synthesis of benzamide-based 5-aminopyrazoles and their derivatives has been explored, with certain compounds displaying significant antiviral activities against bird flu influenza (H5N1). This suggests a potential route for the development of new antiviral drugs, emphasizing the importance of pyrazole derivatives in antiviral research (Hebishy et al., 2020).
Future Directions
Properties
IUPAC Name |
N-(1H-indazol-6-yl)-6-pyrazol-1-ylpyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N7O/c23-15(18-11-3-2-10-9-16-19-13(10)8-11)12-4-5-14(21-20-12)22-7-1-6-17-22/h1-9H,(H,16,19)(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOOMUGKZKFHQDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NN=C(C=C2)C(=O)NC3=CC4=C(C=C3)C=NN4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
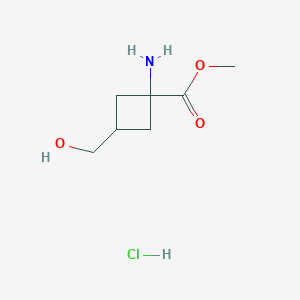
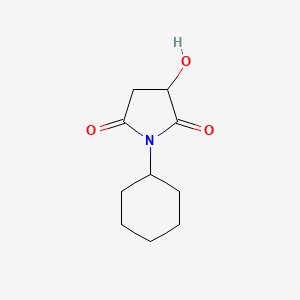
![1-{spiro[2.3]hexan-5-yl}ethan-1-one](/img/structure/B2599282.png)
![2-({1-ethyl-3-methyl-7-oxo-6-[(thiophen-2-yl)methyl]-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B2599283.png)
![3-[5-(2,4-Difluorophenyl)-1,3-oxazol-2-yl]propanoic acid](/img/structure/B2599287.png)
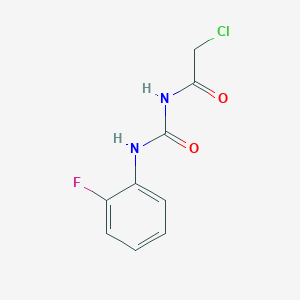
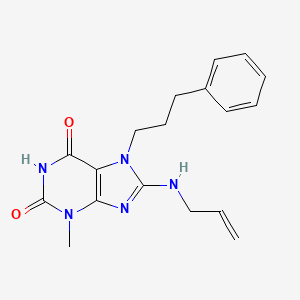

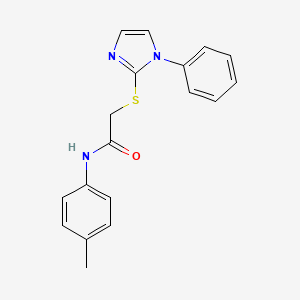
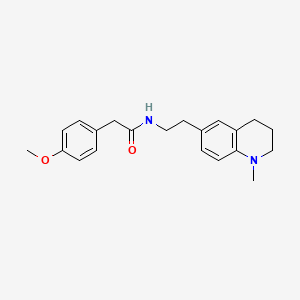
![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(2,3-dimethylphenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2599296.png)
![tert-butyl4-[(3-amino-1H-pyrazol-1-yl)methyl]piperidine-1-carboxylate](/img/structure/B2599299.png)
![3-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidine-1-carbonyl]-1H-pyrazin-2-one](/img/structure/B2599300.png)
